molecular formula C14H19NO4 B1610960 Diethyl [2-(pyridin-2-yl)ethyl]propanedioate CAS No. 84199-92-8

Diethyl [2-(pyridin-2-yl)ethyl]propanedioate

Cat. No. B1610960
Key on ui cas rn: 84199-92-8
M. Wt: 265.3 g/mol
InChI Key: XVPMESFRZJJXGY-UHFFFAOYSA-N
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Patent
US05464830

Procedure details

Diethyl β-(2-pyridyl)-ethylmalonate was prepared in the manner described by V. Boekelheide and S. Rothchild, JACS, 71, 879 (1949). Briefly, diethyl malonate (375 g, 2.35 moles) was added to a solution of sodium ethoxide (23 g of sodium in 225 mL of absolute alcohol). To the boiling mixture, freshly distilled 2-vinylpyridine (106 g, 1.0 mole) in 175 mL of absolute alcohol was added slowly. After the mixture had boiled under reflux for two hours, the alcohol was removed by distillation and the residue was acidified with dilute hydrochloric acid. The unreacted malonic ester was extracted with ether, the aqueous phase was made basic with dilute sodium hydroxide, and the basic organic layer was extracted with ether. After the ethereal solution had been dried over Drierite, the ether and recovered 2-vinylpyridine (boiling point 58° C. at 16 mm) were removed in vacuo.
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
175 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[O-]CC.[Na+].[CH:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1)=[CH2:17]>>[N:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[CH2:16][CH2:17][CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
375 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
225 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Name
alcohol
Quantity
175 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the alcohol was removed by distillation
EXTRACTION
Type
EXTRACTION
Details
The unreacted malonic ester was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the basic organic layer was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the ethereal solution had been dried over Drierite
CUSTOM
Type
CUSTOM
Details
the ether and recovered 2-vinylpyridine (boiling point 58° C. at 16 mm)
CUSTOM
Type
CUSTOM
Details
were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CCC(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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